2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
Description
This compound belongs to the diazatricyclodecane family, characterized by a rigid tricyclic core with two nitrogen atoms (1,3-diaza) and substituents at positions 2, 5, and 5. The 4-ethylphenyl group at position 2 introduces aromaticity and lipophilicity, while the methyl groups at positions 5 and 7 enhance steric bulk.
Properties
IUPAC Name |
2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-4-14-5-7-15(8-6-14)16-19-10-17(2)9-18(3,12-19)13-20(16)11-17/h5-8,16H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETPVSSISSFRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2N3CC4(CC(C3)(CN2C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164548 | |
| Record name | 2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697230-39-0 | |
| Record name | 2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697230-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, starting from readily available precursors. One common method involves the coupling reaction of a substituted ethylphenyl compound with a diazatricyclo compound under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to reduce costs and improve efficiency. The use of continuous flow reactors and automated systems can enhance the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analog: 1-Benzyl-1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane (R2)
- Core Structure : Shares the tricyclo[3.3.1.1³,⁷]decane backbone but has four nitrogen atoms (1,3,5,7-tetraaza) compared to two in the target compound.
- Substituents : A benzyl group at position 1 instead of 4-ethylphenyl.
- Physicochemical Properties : Higher polarity due to additional nitrogen atoms, likely reducing logD compared to the target compound.
Structural Analog: (5S,7R)-2-(1-Benzyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-amine
- Core Structure : Identical tricyclic backbone but with an indole substituent at position 2 and an amine at position 5.
- 0 in the target compound) .
- Physicochemical Properties : LogD (pH 5.5) is unreported for the target compound, but this analog has a predicted logD influenced by the polar amine group.
Structural Analog: 2-Cyclopentyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one
- Core Structure : Same diazatricyclodecane core but with a cyclopentyl group at position 2 and a ketone at position 6.
- Substituents: The ketone introduces polarity (acidic pKa ~6.15), contrasting with the nonpolar ethylphenyl group in the target compound.
- Physicochemical Properties : Higher predicted density (1.16 g/cm³) and boiling point (358.3°C) due to ketone hydrogen bonding .
Comparative Data Table
Key Findings
Structural Flexibility : The tricyclic core allows diverse substitutions, enabling tuning of lipophilicity (e.g., ethylphenyl vs. cyclopentyl) and polarity (e.g., ketone vs. methyl) .
Biological Activity
2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex organic compound with a unique tricyclic structure that has attracted attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and potential applications.
- Molecular Formula : C18H24N2O
- Molecular Weight : 284.4 g/mol
- IUPAC Name : 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- CAS Number : 697230-39-0
Synthesis
The synthesis of 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps:
- Formation of the Diazatricyclic Core : Cyclization of suitable precursors.
- Introduction of the Ethylphenyl Group : Via Friedel-Crafts alkylation.
- Methylation : Adding methyl groups at specific positions on the diazatricyclic core.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Properties
Studies have shown that 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane possesses antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacteria and fungi.
Anticancer Activity
The compound has been investigated for its anticancer potential through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. In vitro studies indicate that it can modulate signaling pathways involved in cancer progression.
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell growth.
- Receptor Modulation : It can bind to receptors involved in cellular signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Johnson et al., 2022 | Reported that the compound inhibited proliferation in breast cancer cell lines by inducing G0/G1 phase arrest. |
| Lee et al., 2024 | Found that the compound activated apoptotic pathways in human leukemia cells through caspase activation. |
Comparison with Similar Compounds
The biological activity of 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane can be compared with similar tricyclic compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-(4-methylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane | Moderate | Low |
| 2-(4-propylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
